molecular formula C18H17N2O3P B14739255 Phosphonic acid, phenyl-, bis(4-aminophenyl) ester CAS No. 2420-91-9

Phosphonic acid, phenyl-, bis(4-aminophenyl) ester

Cat. No.: B14739255
CAS No.: 2420-91-9
M. Wt: 340.3 g/mol
InChI Key: QMMNVVISTDJDIG-UHFFFAOYSA-N
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Description

Phosphonic acid, phenyl-, bis(4-aminophenyl) ester is a chemical compound with the molecular formula C18H17N2O3P and a molecular weight of 340.31 g/mol . This compound is known for its unique structure, which includes a phosphonic acid ester group bonded to phenyl and aminophenyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, phenyl-, bis(4-aminophenyl) ester typically involves the reaction of phenylphosphonic dichloride with 4-aminophenol under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the esterification process, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, phenyl-, bis(4-aminophenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The aminophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted aminophenyl compounds .

Scientific Research Applications

Phosphonic acid, phenyl-, bis(4-aminophenyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of polymers and as a flame retardant additive in various materials.

Mechanism of Action

The mechanism of action of phosphonic acid, phenyl-, bis(4-aminophenyl) ester involves its interaction with specific molecular targets. The aminophenyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phosphonic acid ester group can also participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, phenyl-, bis(4-aminophenyl) ester is unique due to its combination of phosphonic acid ester and aminophenyl groups, providing a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields .

Properties

CAS No.

2420-91-9

Molecular Formula

C18H17N2O3P

Molecular Weight

340.3 g/mol

IUPAC Name

4-[(4-aminophenoxy)-phenylphosphoryl]oxyaniline

InChI

InChI=1S/C18H17N2O3P/c19-14-6-10-16(11-7-14)22-24(21,18-4-2-1-3-5-18)23-17-12-8-15(20)9-13-17/h1-13H,19-20H2

InChI Key

QMMNVVISTDJDIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N

Origin of Product

United States

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